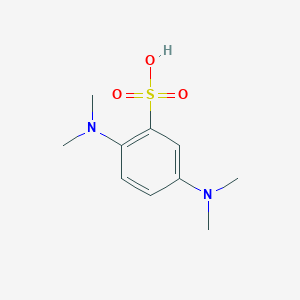
2,5-Bis(dimethylamino)benzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(dimethylamino)benzene-1-sulfonic acid is an organosulfur compound with the molecular formula C10H16N2O3S It is a derivative of benzenesulfonic acid, where two dimethylamino groups are substituted at the 2 and 5 positions of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(dimethylamino)benzene-1-sulfonic acid typically involves the sulfonation of 2,5-dimethylaniline. The reaction is carried out using concentrated sulfuric acid, which introduces the sulfonic acid group into the benzene ring. The reaction conditions usually involve maintaining a temperature range of 0-5°C to control the exothermic nature of the sulfonation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of advanced purification techniques, such as crystallization and recrystallization, ensures the removal of impurities and enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(dimethylamino)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the dimethylamino groups under mild conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
2,5-Bis(dimethylamino)benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is utilized in biochemical assays and as a fluorescent probe for detecting biomolecules.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(dimethylamino)benzene-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with biological molecules, while the dimethylamino groups can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: The parent compound with a simpler structure.
2,5-Dimethylaniline: A precursor in the synthesis of 2,5-Bis(dimethylamino)benzene-1-sulfonic acid.
Sulfanilic acid: Another sulfonic acid derivative with different substituents.
Uniqueness
This compound is unique due to the presence of both dimethylamino groups and the sulfonic acid group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
650634-90-5 |
|---|---|
Fórmula molecular |
C10H16N2O3S |
Peso molecular |
244.31 g/mol |
Nombre IUPAC |
2,5-bis(dimethylamino)benzenesulfonic acid |
InChI |
InChI=1S/C10H16N2O3S/c1-11(2)8-5-6-9(12(3)4)10(7-8)16(13,14)15/h5-7H,1-4H3,(H,13,14,15) |
Clave InChI |
AMQMNPDLZBKHKI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC(=C(C=C1)N(C)C)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol](/img/structure/B12601270.png)
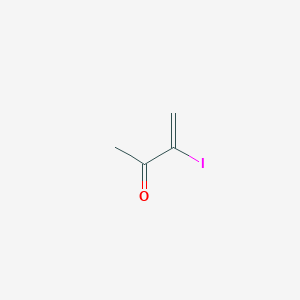
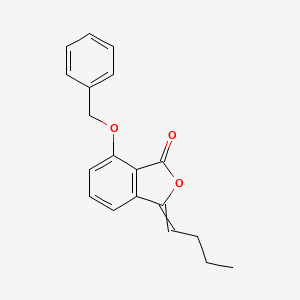
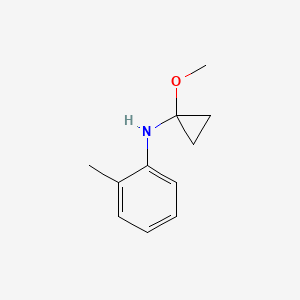
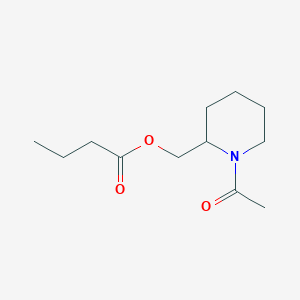
![2-Amino-6-(4-fluoro-3-methylphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12601307.png)
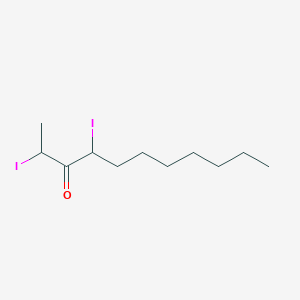
![3-(4-Methylphenyl)-5-[2-(oxiran-2-yl)ethenyl]-1,2-oxazole](/img/structure/B12601316.png)
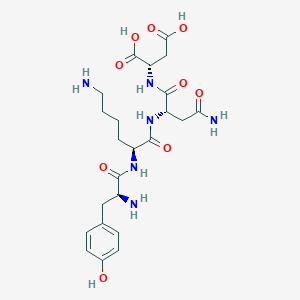
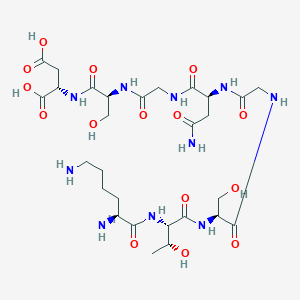
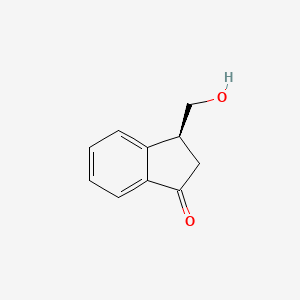
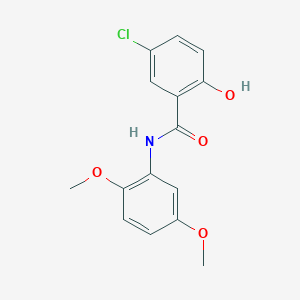
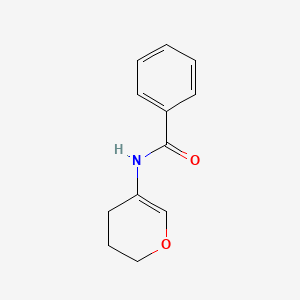
![3,3'-[(4-Hydroxybutyl)azanediyl]bis(N-dodecylpropanamide) (non-preferred name)](/img/structure/B12601349.png)
